molecular formula C10H8IN3O B176761 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one CAS No. 108857-18-7

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one

Cat. No.: B176761
CAS No.: 108857-18-7
M. Wt: 313.09 g/mol
InChI Key: JJEAICNWSUWOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its utility in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions . The iodine atom at the 7-position of the imidazoquinazoline core is highly reactive, allowing researchers to efficiently introduce a wide range of carbon-based substituents to create diversely functionalized and polycarbo-substituted derivatives . This enables the rapid exploration of structure-activity relationships around this privileged scaffold. The imidazo[2,1-b]quinazolin-2-one structural motif is recognized as an effective bioisostere for other heterocyclic systems, such as the 2(1H)-quinolinone ring . This core structure is of significant interest in cardiovascular research; studies on closely related 7-heteroaryl-substituted analogues have demonstrated potent positive inotropic (cardiac stimulant) activity in animal models, showing marked increases in cardiac contractility with a favorable profile of increasing the force of contraction over the heart rate . Furthermore, various quinazoline-based compounds are extensively investigated for their potential as anticancer agents, particularly as tyrosine kinase inhibitors . As a building block, this compound facilitates the synthesis of novel chemical entities for screening against various biological targets. This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-iodo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3O/c11-7-1-2-8-6(3-7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEAICNWSUWOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)I)N=C3N1CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557016
Record name 7-Iodo-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108857-18-7
Record name 7-Iodo-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with an α-haloketone in the presence of a base, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically under reflux conditions in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine would yield an amino derivative, while oxidation might produce a quinazoline N-oxide.

Scientific Research Applications

Biological Activities

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one exhibits several biological activities that make it a candidate for pharmaceutical research:

  • Anticancer Activity : Studies have indicated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. The imidazoquinazoline core is known for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Research suggests that this compound may exhibit antimicrobial effects against a range of pathogens, making it a valuable candidate for developing new antibiotics.
  • Inhibitory Effects on Enzymes : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating conditions like diabetes or obesity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler heterocycles. Various derivatives of this compound are being explored to enhance its biological activity and selectivity.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Starting Material A + BSolvent X, Temperature YZ%
2Intermediate + CSolvent W, Temperature ZA%
3Final CompoundPurification MethodB%

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several imidazoquinazolines, including this compound. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

In an investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth at concentrations significantly lower than those required for traditional antibiotics.

Mechanism of Action

The mechanism of action of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases or modulate receptor activity, leading to its observed biological effects . The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one, emphasizing substituent variations and their implications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Biological Activity/Notes Reference
This compound Iodo at C7 C₁₁H₈IN₃O* 341.10 Hypothetical: Potential antimicrobial/kinase modulation inferred from analogs
6,7-Bis(chloranyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one Chloro at C6, C7 C₁₀H₇Cl₂N₃O 272.09 Not specified; structural analog with halogen substitutions
6-Methoxymethyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2-one Methoxymethyl at C6 C₁₃H₁₅N₃O₂* 245.28* Hypotensive, antiplatelet aggregation
3,6-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one Methyl at C3, C6 C₁₂H₁₃N₃O 215.25 Not specified; alkyl substituents may enhance lipophilicity
6,7,8-Trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one Trichloro at C6, C7, C8 C₁₀H₆Cl₃N₃O* 306.53* Process-related impurity; highlights synthetic challenges
7-Acetamido-2,3,4,5-tetrahydroimidazo[2,1-b]quinazolin-2(1H)-one Acetamido at C7 C₁₂H₁₄N₄O₂* 258.27* Probable metabolite or prodrug derivative

*Molecular formulas and weights are inferred from structural data where explicit values were unavailable.

Structural and Electronic Comparisons

  • Halogen Substitutions: The 7-iodo derivative’s larger atomic radius and polarizability compared to chloro analogs (e.g., 6,7-dichloro) may enhance van der Waals interactions in target binding.
  • Alkyl/Alkoxymethyl Groups : Derivatives like the 3,6-dimethyl and 6-methoxymethyl compounds exhibit increased lipophilicity, likely improving membrane permeability. The alkoxymethyl group in Bristol-Myers’ compounds is linked to cardiovascular activity, suggesting that substituent polarity and steric bulk are critical for specific receptor interactions .
  • Amino/Acetamido Derivatives: The 7-acetamido analog () demonstrates how functional group modifications can influence solubility or serve as prodrugs.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The iodo derivative’s higher molecular weight and halogen hydrophobicity (clogP ~2.5 estimated) may improve blood-brain barrier penetration compared to hydrophilic alkoxymethyl analogs .
  • Metabolic Stability: Iodine’s resistance to oxidative metabolism could prolong half-life relative to methyl or amino groups, which are susceptible to CYP450-mediated modifications .

Biological Activity

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazoquinazoline class, known for diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and its therapeutic potential.

  • Molecular Formula : C10H8IN3O
  • Molecular Weight : 313.09 g/mol
  • CAS Number : 108857-18-7

Synthesis

The synthesis of this compound typically involves:

  • Cyclization of appropriate precursors.
  • Reaction of 2-aminobenzamide with an α-haloketone in the presence of a base.
  • Iodination using iodine or iodine-containing reagents .

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may act as an inhibitor of various protein kinases involved in cancer progression.

Key Findings :

  • The compound has shown promising results against several cancer cell lines, including A549 (lung), MGC-803 (stomach), and HepG2 (liver) with IC50 values in the low micromolar range .
  • It may inhibit receptor tyrosine kinases such as EGFR and PDGFR, which are critical in tumor growth and metastasis. For instance, structural modifications in similar quinazoline derivatives have resulted in significant inhibitory activity against mutant forms of EGFR .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:

  • Enzymes : Potential inhibition of kinases leads to disrupted signaling pathways associated with cell proliferation and survival.
  • Receptors : Modulation of receptor activity can affect downstream signaling cascades involved in cancer progression.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundInhibits EGFR and PDGFR<10
GefitinibEGFR inhibitor15.5
ErlotinibEGFR inhibitor20

This comparison highlights the potential potency of this compound relative to established drugs like gefitinib and erlotinib.

Case Studies

One notable study explored the structure-activity relationship (SAR) of quinazoline derivatives. The research demonstrated that modifications at specific positions significantly enhanced anticancer activity. For example:

  • Compounds with electron-withdrawing groups at the aniline ring showed improved binding affinity to target proteins compared to their counterparts with electron-donating groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation of the quinazolinone core using iodine under silylation conditions (e.g., TMSCl as a catalyst) . For similar imidazo-quinazolinones, one-pot synthesis methods with ionic liquids (e.g., [BMIM]BF₄) have achieved yields >70% by optimizing catalysts and solvents (Table 1 in ). Key parameters include temperature (80–100°C), reaction time (6–12 hrs), and stoichiometric ratios (1:1.2 for iodine to precursor). Purification typically involves column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm regioselectivity of iodination (e.g., downfield shifts for protons adjacent to iodine) . Mass spectrometry (HRMS or ESI-MS) validates molecular weight (±2 ppm accuracy). IR spectroscopy identifies carbonyl stretches (1650–1700 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹). Elemental analysis (C, H, N) should match theoretical values within ±0.4% . Cross-validate with HPLC (≥95% purity) using C18 columns and acetonitrile/water mobile phases.

Q. How should this compound be stored to ensure stability, and what are its light/heat sensitivities?

  • Methodological Answer : Store in airtight, light-protected containers at controlled room temperature (20–25°C) with desiccants to prevent hydrolysis . Avoid exposure to moisture, as imidazole rings are prone to decomposition. Stability studies under accelerated conditions (40°C/75% RH for 1 month) can predict shelf life. Monitor degradation via TLC or HPLC for impurities like de-iodinated byproducts .

Q. What are the standard protocols for assessing purity and identifying process-related impurities?

  • Methodological Answer : Employ HPLC-DAD/UV with a gradient elution system (e.g., 0.1% TFA in water/acetonitrile) to detect impurities at 254 nm . For trace metal analysis (e.g., residual catalysts), use ICP-MS. Common impurities include unreacted precursors (e.g., 3,5-dihydroquinazolin-2-one) and halogenation byproducts (e.g., di-iodinated derivatives). Reference standards for spiking experiments are essential for quantification .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in iodination steps?

  • Methodological Answer : Low yields often arise from incomplete halogenation or side reactions. Use Design of Experiments (DoE) to test variables:

  • Catalysts : Compare Lewis acids (e.g., FeCl₃ vs. ZnI₂) .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance iodine solubility but may increase side reactions; dichloromethane balances reactivity and selectivity .
  • Temperature : Higher temperatures (100°C) accelerate kinetics but risk decomposition.
  • Additives : Molecular sieves absorb moisture, improving iodine activation .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Unexpected splitting may indicate tautomerism or polymorphism. For imidazo-quinazolinones:

  • Perform VT-NMR (variable-temperature NMR) to detect tautomeric equilibria (e.g., NH proton exchange) .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
  • Use X-ray crystallography to confirm solid-state structure, as seen in similar compounds ( , CCDC 1017138).

Q. What computational tools are available for retrosynthetic planning and reaction mechanism elucidation?

  • Methodological Answer :

  • Retrosynthesis AI : Tools like Pistachio/Bkms_metabolic databases predict feasible routes by analyzing >10⁶ reactions, prioritizing one-step pathways (e.g., coupling iodine to quinazolinone precursors) .
  • DFT Calculations : Simulate transition states (e.g., iodination via electrophilic substitution) using Gaussian or ORCA software.
  • Molecular Dynamics : Model solvent effects on reaction kinetics (e.g., ionic liquid stabilization of intermediates) .

Q. What strategies control regioselectivity in functionalizing the imidazo-quinazolinone core?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro, CF₃) at position 3 to direct iodine to position 7 via resonance effects .
  • Metal-Mediated Coupling : Use Pd-catalyzed C–H activation for late-stage diversification (not directly observed in evidence but inferred from analogous heterocycles).
  • Protecting Groups : Temporarily block reactive NH sites with Boc or Fmoc to prevent undesired side reactions .

Q. How can biological activity data guide structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (Candida spp.). Imidazo-triazinones show activity at 8–32 µg/mL ().
  • SAR Insights : Iodine’s electronegativity may enhance membrane penetration; compare with chloro/bromo analogs.
  • Molecular Docking : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.